![molecular formula C16H17NO4 B5638509 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B5638509.png)
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H17NO3 It is a benzamide derivative characterized by the presence of methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and a base like N-methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- Structure : The compound features a benzamide structure with methoxy substitutions at the 3 and 4 positions of the aromatic ring, as well as a para-methoxyphenyl group.
Antitumor Activity
One of the most promising applications of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is in cancer research. Preliminary studies suggest that this compound may function as an antitumor agent through several mechanisms:
- Inhibition of Tumor Vasculature : The compound has shown potential to disrupt tumor blood supply, which is critical for tumor growth and metastasis.
- Cell Proliferation Inhibition : Research indicates that it may inhibit the proliferation of cancer cells by affecting microtubule dynamics, thereby disrupting mitotic processes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide | Two methoxy groups on one ring | Less complex than target compound |
N-(4-Methoxyphenyl)-3-methoxybenzamide | Single methoxy group | Simpler structure; potentially different activity |
3,4-Dimethoxy-N-(4-methylphenyl)benzamide | Methyl substitution | Alters lipophilicity and potentially affects activity |
This table illustrates how the presence of multiple methoxy groups in specific positions enhances the biological activity and therapeutic potential of this compound compared to its analogs.
Case Studies and Research Findings
- Antiviral Activity : A study evaluated similar compounds for antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. While not directly testing this compound, it highlights the potential for derivatives with methoxy substitutions to exhibit antiviral effects .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cancer cell lines to assess the effectiveness of compounds like this compound. Results indicate significant cytotoxic effects at specific concentrations, suggesting its viability as a lead compound for further development .
Future Directions in Research
The ongoing research into this compound suggests several avenues for future exploration:
- Synthesis of Derivatives : Modifying the existing structure to enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : Further elucidating its mechanism of action through detailed biochemical assays.
- Clinical Trials : Transitioning from preclinical studies to clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(4-methylphenyl)benzamide
- 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxybenzamide
Uniqueness
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-diabetic effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with two methoxy groups at the 3 and 4 positions of the aromatic ring, and a para-methoxyphenyl substituent. The presence of these functional groups is believed to enhance its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi.
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Inhibition | 25.6 µg/mL |
Escherichia coli | Inhibition | 24.3 µg/mL |
Pseudomonas aeruginosa | Inhibition | 30.1 µg/mL |
Aspergillus fumigatus | Inhibition | 18.3 µg/mL |
These findings suggest that the compound's structure may facilitate interactions with microbial cell membranes or specific enzymes critical for microbial survival .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. For example, a study involving molecular docking revealed that this compound could effectively bind to key protein targets involved in cancer cell signaling pathways.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and survival. In vitro studies have shown that related benzamide derivatives can inhibit kinases such as EGFR and HER-2 with high potency .
Cancer Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|
A431 (epidermoid carcinoma) | 92% at 10 nM | <1 |
HT29 (colorectal carcinoma) | 85% at 10 nM | <1 |
The structure-activity relationship (SAR) studies indicate that the presence of methoxy groups enhances the binding affinity to these targets, thereby increasing the compound's efficacy against cancer cells .
3. Anti-Diabetic Activity
Another area of interest is the anti-diabetic effects of related compounds. Specifically, studies have indicated that certain benzamide derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism may involve modulation of glucose uptake pathways or enhancement of insulin signaling.
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-7-5-12(6-8-13)17-16(18)11-4-9-14(20-2)15(10-11)21-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSPBDKTIQZTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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